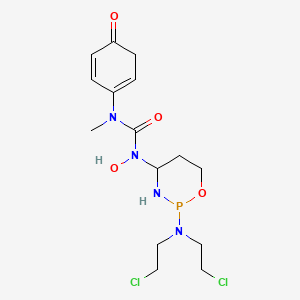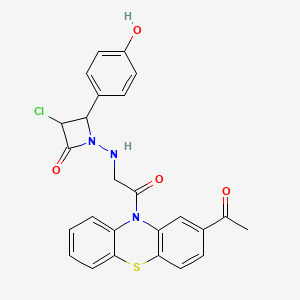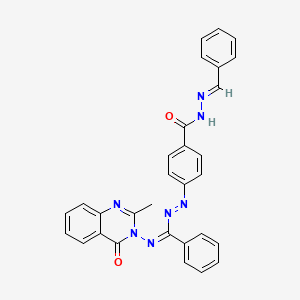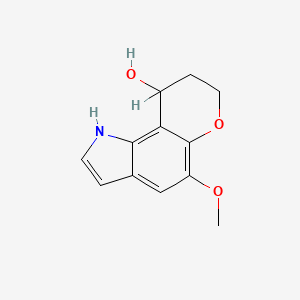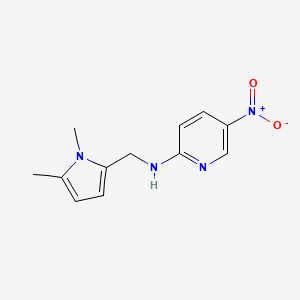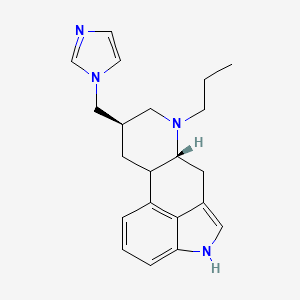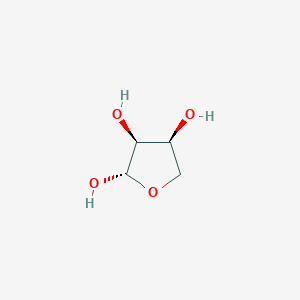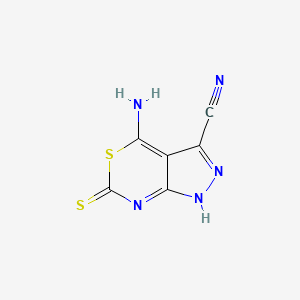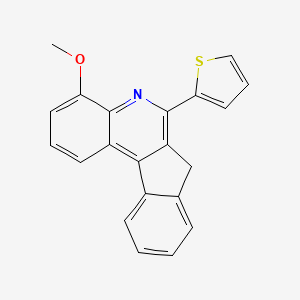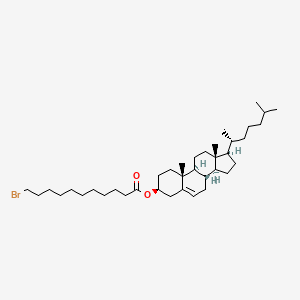
Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) is a synthetic derivative of cholesterol This compound is characterized by the presence of a brominated undecanoate group attached to the 3-beta position of the cholesterol molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) typically involves the esterification of cholesterol with 11-bromoundecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions followed by purification processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would likely be employed to ensure high yield and purity.
化学反应分析
Types of Reactions
Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the brominated group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its effects on cell membranes and its potential role in modulating membrane fluidity.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of specialized materials and as a component in certain industrial processes.
作用机制
The mechanism of action of Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) involves its interaction with biological membranes. The brominated undecanoate group can insert into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The compound may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
Cholesteryl oleate: Another cholesterol ester with an oleic acid group.
Cholesteryl palmitate: A cholesterol ester with a palmitic acid group.
Cholesteryl stearate: A cholesterol ester with a stearic acid group.
Uniqueness
Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) is unique due to the presence of the brominated undecanoate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where other cholesterol esters may not be suitable.
属性
CAS 编号 |
82962-34-3 |
|---|---|
分子式 |
C38H65BrO2 |
分子量 |
633.8 g/mol |
IUPAC 名称 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 11-bromoundecanoate |
InChI |
InChI=1S/C38H65BrO2/c1-28(2)15-14-16-29(3)33-20-21-34-32-19-18-30-27-31(22-24-37(30,4)35(32)23-25-38(33,34)5)41-36(40)17-12-10-8-6-7-9-11-13-26-39/h18,28-29,31-35H,6-17,19-27H2,1-5H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1 |
InChI 键 |
DIPGSHTZYTZXEJ-HMVYLTCSSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCBr)C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCBr)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


